
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide
Übersicht
Beschreibung
Atenolol EP Impurity F is an impurity of Atenolol, a cardioselective β-adrenergic blocker.
Wirkmechanismus
Target of Action
The compound, also known as Atenolol Related Compound F , is primarily used in organic synthesis and coordination chemistry as a chelating agent
Mode of Action
As a chelating agent, it likely binds to metal ions, forming a cyclic structure that stabilizes the ion . This can influence the reactivity of the ion and facilitate certain chemical reactions.
Pharmacokinetics
As a lipophilic macrocyclic chelating agent , it is likely to have good solubility in organic solvents but poor solubility in water. This could impact its bioavailability and distribution within the body.
Biologische Aktivität
2,2'-((((Isopropylazanediyl)bis(2-hydroxypropane-3,1-diyl))bis(oxy))bis(4,1-phenylene))diacetamide, often referred to as Atenolol Related Compound F, is an impurity associated with the beta-adrenergic blocker Atenolol. This compound has garnered interest due to its potential biological activities and implications in pharmacology.
- Molecular Formula : C25H35N3O6
- Molecular Weight : 473.56 g/mol
- CAS Number : 87619-83-8
- Melting Point : 160-162 °C
- Solubility : Slightly soluble in methanol
- Storage Conditions : Recommended storage in a refrigerator
Property | Value |
---|---|
Melting Point | 160-162 °C |
Boiling Point | 780.4 ± 60.0 °C (Predicted) |
Density | 1.231 ± 0.06 g/cm³ (Predicted) |
pKa | 13.51 ± 0.20 (Predicted) |
Color | White to Off-White |
The compound functions primarily as a chelating agent, which suggests it may bind metal ions and stabilize them through cyclic structures. This property could be relevant for its interaction with biological systems and potential therapeutic applications.
Antitumor Activity
Recent studies have evaluated the cytotoxic effects of various derivatives similar to Atenolol Related Compound F against human cancer cell lines. The biological activity was assessed using the MTS assay across five cancer cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The results indicated that certain derivatives exhibited significant inhibitory effects on cell viability.
Cell Line | IC50 (µM) | % Inhibition |
---|---|---|
RKO | 60.70 | 70.23 |
PC-3 | 49.79 | Not provided |
HeLa | 78.72 | Not provided |
These findings suggest that Atenolol Related Compound F may possess promising antitumor properties, particularly in inhibiting the growth of specific cancer cells.
Antimicrobial Activity
In addition to its potential antitumor effects, the compound's antimicrobial properties were also investigated. The evaluation included testing against various strains of bacteria and fungi. Although specific data on this compound's activity is limited, related compounds have shown varying degrees of effectiveness against microbial pathogens.
Leishmanicidal Activity
The leishmanicidal activity was assessed against Leishmania mexicana. Compounds similar to Atenolol Related Compound F demonstrated significant anti-leishmanial effects with IC50 values below 1 µM for several derivatives, indicating strong potential for therapeutic use in treating leishmaniasis.
Case Studies and Research Findings
A comprehensive study highlighted the synthesis and evaluation of various derivatives of Atenolol Related Compound F. The research focused on their biological activities across different models:
- Cell Viability Assays : Various concentrations were tested on human cancer cell lines.
- Mechanistic Studies : Investigations into the cellular pathways affected by these compounds were conducted.
- Comparative Analysis : The activity of these compounds was compared with established drugs like amphotericin B for leishmanicidal efficacy.
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C25H35N3O6
- Molecular Weight : 473.56 g/mol
- CAS Number : 87619-83-8
- Melting Point : 160-162 °C
- Solubility : Slightly soluble in methanol
- Density : 1.231 g/cm³ (predicted)
Pharmacological Applications
As an impurity of Atenolol, the compound may play a role in:
- Quality Control : It is essential for the characterization and quality assessment of Atenolol formulations.
- Research on Cardioselective β-Adrenergic Blockers : Understanding its behavior can provide insights into the pharmacodynamics and pharmacokinetics of similar compounds.
Chelating Agent
The compound exhibits chelating properties, potentially allowing it to bind metal ions effectively. This characteristic can be leveraged in:
- Metal Ion Stabilization : Its ability to stabilize metal ions through cyclic structures may have applications in catalysis and material science.
Material Science
Given its structural complexity, the compound could be explored for:
- Polymer Chemistry : The functional groups present may allow for incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength.
Analytical Chemistry
The compound's unique structure makes it suitable for:
- Chromatographic Techniques : It can be used as a reference standard in chromatographic separations for analytical purposes.
Case Studies and Research Findings
-
Pharmacological Studies :
- Research has shown that impurities like Atenolol Related Compound F can influence the efficacy and safety profiles of cardiovascular drugs. Detailed studies are required to quantify these effects.
-
Chelation Studies :
- Preliminary studies indicate that compounds with similar structures exhibit significant chelation capabilities with transition metals, which could lead to innovative applications in environmental chemistry and remediation technologies.
-
Material Development :
- Investigations into the use of such compounds in developing new materials have shown promise in creating composites with enhanced properties for industrial applications.
Eigenschaften
IUPAC Name |
2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O6/c1-17(2)28(13-20(29)15-33-22-7-3-18(4-8-22)11-24(26)31)14-21(30)16-34-23-9-5-19(6-10-23)12-25(27)32/h3-10,17,20-21,29-30H,11-16H2,1-2H3,(H2,26,31)(H2,27,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYUQLMYOHVGLTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=CC=C(C=C1)CC(=O)N)O)CC(COC2=CC=C(C=C2)CC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348918 | |
Record name | 2‐{4‐[3‐({3‐[4‐(Carbamoylmethyl)phenoxy]‐2‐ hydroxypropyl}(propan‐2‐yl)amino)‐2‐ hydroxypropoxy]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801348918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87619-83-8 | |
Record name | N-Isopropyl-N,N-bis(3-(4-(2-amino-2-oxoethyl)phenoxy)-2-hydroxyprop-1-yl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087619838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[4-[3-[[3-[4-(2-amino-2-oxoethyl)phenoxy]-2-hydroxypropyl]-propan-2-ylamino]-2-hydroxypropoxy]phenyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ISOPROPYL-N,N-BIS(3-(4-(2-AMINO-2-OXOETHYL)PHENOXY)-2-HYDROXYPROP-1-YL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UO8372UKO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.